molecular formula C11H8ClNO3 B3250449 2-Chloro-6-methoxyquinoline-4-carboxylic acid CAS No. 20335-34-6

2-Chloro-6-methoxyquinoline-4-carboxylic acid

Cat. No.: B3250449
CAS No.: 20335-34-6
M. Wt: 237.64 g/mol
InChI Key: VTVSPOSKTHZNKQ-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxyquinoline-4-carboxylic acid (CAS 20335-34-6) is a quinoline-based chemical scaffold of high interest in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate and core structural motif in the design of novel anticancer agents. Its research value is particularly prominent in the development of tubulin polymerization inhibitors that target the colchicine binding site . Compounds featuring the 2-chloro-6-methoxyquinoline moiety have been designed as bioisosteric equivalents and have demonstrated potent cytotoxic activities against a panel of human cancer cell lines, including HepG-2, HCT-116, and MCF-7 . The mechanism of action for these derivatives involves the suppression of tubulin assembly, leading to the inhibition of microtubule formation, arrest of the cell cycle at the G2/M phase, and the induction of apoptosis in cancer cells . Furthermore, the quinoline-4-carboxylic acid scaffold is also being explored for other therapeutic areas, such as the development of antileishmanial agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methoxyquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-6-2-3-9-7(4-6)8(11(14)15)5-10(12)13-9/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVSPOSKTHZNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro 6 Methoxyquinoline 4 Carboxylic Acid and Its Precursors

Classical Synthetic Approaches to Quinoline-4-carboxylic Acids: Foundations and Mechanistic Insights

The quinoline (B57606) scaffold, particularly with a carboxylic acid at the 4-position, has been a subject of synthetic chemistry for over a century. Classical methods, developed in the late 19th century, established the fundamental reaction pathways to this important heterocyclic system. These reactions typically involve the condensation of anilines with carbonyl compounds followed by cyclization and aromatization.

Doebner Reaction and its Modifications

The Doebner reaction, first reported by Oskar Doebner in 1887, is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. mdpi.comacs.org This method serves as a significant route to 2-substituted quinoline-4-carboxylic acids.

The reaction mechanism, while not known with absolute certainty, is proposed to proceed via one of two primary pathways. mdpi.com

Pathway 1: An initial aldol condensation between the enol form of pyruvic acid and the aldehyde forms a β,γ-unsaturated α-ketoacid. This intermediate then undergoes a Michael addition with the aniline. Subsequent intramolecular cyclization onto the aromatic ring, followed by dehydration, yields the final quinoline-4-carboxylic acid. mdpi.com

Pathway 2: An alternative mechanism begins with the formation of a Schiff base from the aniline and the aldehyde. This Schiff base then reacts with the enol of pyruvic acid. The subsequent steps of cyclization and dehydration are similar to the first pathway. mdpi.com

A related reaction is the Doebner-von Miller synthesis, which is an acid-catalyzed reaction between anilines and α,β-unsaturated carbonyl compounds to yield quinolines, though it is more commonly used for 2- and 4-substituted quinolines without the carboxylic acid moiety. acs.orgorganic-chemistry.org Modifications to the classical Doebner reaction have been developed to improve yields, particularly for anilines bearing electron-withdrawing groups, by employing a hydrogen-transfer mechanism. snnu.edu.cn

For the synthesis of a precursor to the target molecule, 2-Chloro-6-methoxyquinoline-4-carboxylic acid, the Doebner reaction could theoretically employ p-anisidine as the aniline component. However, the classical named reactions are often more directly applicable to the core ring structure, with substitutions like the chloro group being introduced in subsequent steps.

Pfitzinger Reaction and Related Condensation Methodologies

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, provides a versatile route to substituted quinoline-4-carboxylic acids from the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a strong base. rsc.orgacs.org This method is particularly useful as it allows for a wide variety of substituents on the resulting quinoline ring, dictated by the choice of isatin and the carbonyl reactant. rsc.org

The mechanism of the Pfitzinger reaction begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form an aminophenyl keto-acid intermediate. rsc.orgacs.org This intermediate then condenses with a carbonyl compound (an aldehyde or ketone) to form an imine, which exists in equilibrium with its enamine tautomer. rsc.org The enamine then undergoes an intramolecular cyclization, followed by dehydration, to yield the final quinoline-4-carboxylic acid. rsc.org

A key advantage of the Pfitzinger reaction is its predictable regiochemistry and the ability to construct complex quinoline systems in a single pot. rsc.org For example, using cyclic ketones like cyclohexanone can lead to the formation of polycyclic quinoline derivatives. researchgate.net

Table 1: Comparison of Classical Quinoline-4-carboxylic Acid Syntheses

Feature Doebner Reaction Pfitzinger Reaction
Primary Reactants Aniline, Aldehyde, Pyruvic Acid Isatin, Carbonyl Compound
Key Intermediate Schiff Base or Michael Adduct Aminophenyl keto-acid
Typical Conditions Acidic or neutral Strongly basic (e.g., KOH)
Primary Product 2-Substituted quinoline-4-carboxylic acids 2,3-Disubstituted quinoline-4-carboxylic acids

Contemporary and Green Synthetic Strategies for Substituted Quinolines

While classical methods are foundational, modern organic synthesis has driven the development of more efficient, versatile, and environmentally benign strategies for constructing the quinoline scaffold. These contemporary methods often utilize transition-metal catalysis and novel reaction pathways to achieve high yields and functional group tolerance under milder conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions for Quinoline Scaffold Construction

Transition metals, particularly palladium and copper, have revolutionized the synthesis of heterocyclic compounds, including quinolines. nih.govias.ac.in These catalysts enable the construction of the quinoline ring through various cross-coupling and annulation strategies, often with high atom economy and selectivity. researchgate.netnih.gov

Palladium-catalyzed reactions are widely used due to their mild conditions and tolerance for a broad range of functional groups. nih.gov Strategies include:

Heck and Sonogashira Couplings: Domino reactions involving palladium-catalyzed couplings can construct the quinoline system from appropriately substituted anilines and alkynes. ias.ac.in For instance, a one-pot method for synthesizing polysubstituted quinolines from 2-amino aromatic ketones and alkynes has been reported. rsc.org

Oxidative Annulation: Palladium catalysts can facilitate the oxidative cyclization of substrates like o-vinylanilines with alkynes using molecular oxygen as a green oxidant, leading to 2,3-disubstituted quinolines. organic-chemistry.org Similarly, the reaction of anilines with aryl allyl alcohols in the presence of a palladium catalyst provides a direct route to quinoline derivatives without the need for acids or bases. mdpi.comnih.gov

Copper-catalyzed reactions offer a cost-effective alternative for quinoline synthesis. rsc.org These methods include domino reactions of enaminones with 2-halobenzaldehydes and tandem reactions involving Knoevenagel condensation followed by amination and cyclization. rsc.orgsemanticscholar.org

Rhodium(III)-catalyzed oxidative annulation has also emerged as a powerful tool, enabling the synthesis of quinolines through a cascade C-H activation of pyridines with alkynes. acs.orgnih.govacs.org

Oxidative Annulation and Cyclization Approaches

Oxidative annulation strategies focus on forming the quinoline ring through C-H bond activation and the formation of new C-C and C-N bonds, often using an external oxidant. mdpi.com These methods can be metal-catalyzed or metal-free. Recent advancements have emphasized the use of environmentally friendly oxidants like molecular oxygen or DMSO. mdpi.comrsc.org

Key approaches include:

C-H Activation/Functionalization: Transition metals like cobalt, rhodium, and copper can catalyze the direct C-H activation of anilines and their subsequent cyclization with coupling partners such as alkynes or ketones. organic-chemistry.orgacs.org

Aerobic Oxidative Dehydrogenation: In the presence of a suitable catalyst, such as palladium or even metal-free systems, 1,2,3,4-tetrahydroquinolines can be dehydrogenated to form aromatic quinolines using air or oxygen as the terminal oxidant. organic-chemistry.org This is often the final step in multi-step syntheses.

Photo-Induced Oxidative Cyclization: Visible-light photocatalysis represents a green approach, enabling oxidative dehydrogenation coupling reactions under mild conditions to produce quinoline derivatives. mdpi.com

A common route to 2-chloro-substituted quinolines involves the cyclization to a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form), followed by a chlorination step. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starts from 4-methoxyaniline, which undergoes cyclization, nitration, and finally chlorination. atlantis-press.com A similar strategy is used for 4-chloro-6,7-dimethoxyquinoline, where the 4-hydroxy intermediate is chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com

Multicomponent Reactions (MCRs) for Quinoline Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. rsc.orgrsc.org MCRs are a cornerstone of green chemistry, often minimizing solvent waste and purification steps. tandfonline.comingentaconnect.com

Several MCRs are employed for quinoline synthesis:

Povarov Reaction: A [4+2] cycloaddition reaction involving an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized. iipseries.org

Doebner-like Reactions: Modern variations of the Doebner reaction are used in MCR formats to produce diverse quinoline-4-carboxylic acids. snnu.edu.cn

Metal-Catalyzed MCRs: Transition metals like zinc, copper, and silver can catalyze three-component couplings of anilines, aldehydes, and alkynes or ketones to afford polysubstituted quinolines. nih.govrsc.org For example, a zinc(II) triflate salt can catalyze the solvent-free reaction of an alkyne, amine, and aldehyde to yield 2,3-disubstituted quinolines. nih.gov

These reactions offer a powerful and flexible platform for creating libraries of substituted quinolines for various applications. acs.org

Table 2: Overview of Contemporary Quinoline Synthetic Strategies

Strategy Key Features Common Catalysts/Reagents Typical Products
Transition Metal-Catalyzed Cross-Coupling High efficiency, mild conditions, functional group tolerance. Pd(OAc)₂, CuI, [RhCp*Cl₂]₂ Polysubstituted quinolines
Oxidative Annulation C-H bond activation, use of green oxidants (O₂). Co(OAc)₂, K₂S₂O₈, Photocatalysts Substituted quinolines
Multicomponent Reactions (MCRs) High atom economy, one-pot synthesis, molecular diversity. Iodine, Zn(OTf)₂, AgOTf Diverse quinoline scaffolds

Nanocatalysis and Environmentally Benign Protocols in Quinoline Synthesis

The synthesis of quinoline and its derivatives has been significantly advanced through the adoption of nanocatalysis and environmentally benign protocols, which align with the principles of green chemistry by minimizing waste, reducing energy consumption, and utilizing safer reagents and solvents. iipseries.org These modern approaches offer substantial improvements over classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, which often require harsh conditions, toxic reagents, and result in low yields. google.comatlantis-press.com

Nanocatalysts have emerged as highly efficient alternatives in organic synthesis due to their high surface-area-to-volume ratio, which enhances catalytic activity, and their potential for recyclability. google.com Various metal-based nanoparticles, including those of iron, copper, zinc, nickel, gold, and silver, have been successfully employed in quinoline synthesis. google.com For instance, magnetic iron oxide nanoparticles (Fe₃O₄ NPs) have demonstrated utility in the synthesis of pyrimido[4,5-b]quinolones in water, a green solvent. These catalysts can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. Similarly, silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) have been shown to improve the yield of 2-methyl-6-nitroquinoline by stabilizing unstable intermediates on the acidic silica surface. chemicalbook.com

Environmentally benign protocols often focus on the use of greener solvents, such as water and ethanol, or even solvent-free conditions. jptcp.comnih.gov For example, the Friedländer annulation, a key reaction for quinoline synthesis, has been successfully carried out under solvent-free conditions using reusable catalysts like 1,3-disulfonic acid imidazolium hydrogen sulfate. mdpi.com Microwave-assisted organic synthesis (MAOS) has also been recognized as a green technique, as it can significantly reduce reaction times and improve yields. jptcp.com The use of formic acid as a renewable and biodegradable catalyst further exemplifies the shift towards more sustainable synthetic methods. jptcp.com

Below are interactive data tables summarizing the research findings on nanocatalysis and environmentally benign protocols in quinoline synthesis.

Table 1: Nanocatalysts in Quinoline Synthesis

NanocatalystQuinoline DerivativeReaction ConditionsYield (%)Reusability
Fe₃O₄ NPs-cellPyrimido[4,5-b]quinolonesWater, reflux, 2 h88-965 cycles
Fe₃O₄@SiO₂2-Methyl-6-nitroquinolineNot specifiedDouble the yield of uncatalyzed reactionNot specified
Sulfamic acid-functionalized Fe₃₋ₓTiₓO₄ MNPsHexahydroquinolines60 °C, 20 min85-984 cycles
Nano-flake ZnOPolysubstituted quinolinesSolvent-free, 100 °CHighSeveral cycles
RuO₂/MWCNTSulfonyl-quinolinesEthanol, optimal conditions91-988 cycles

Table 2: Environmentally Benign Protocols for Quinoline Synthesis

ProtocolCatalystSolventConditionsYield (%)
Friedländer Annulation1,3-disulfonic acid imidazolium hydrogen sulfateSolvent-free70 °CHigh
Friedländer SynthesisNafion NR50EthanolMicrowave irradiationVery good
Povarov ReactionAmberlyst-15EthanolRoom temperature65-70
One-pot three-component condensationCeric ammonium nitrate (CAN)Ethanol:water10-40 min84-94
Friedländer SynthesisFeCl₃·6H₂OWaterNot specifiedGood to excellent

Regioselective and Stereoselective Synthesis of Quinoline Derivatives with Complex Architectures

The development of regioselective and stereoselective methods for the synthesis of quinoline derivatives is crucial for accessing molecules with complex three-dimensional structures and specific biological activities. These advanced synthetic strategies allow for precise control over the placement of substituents on the quinoline core and the stereochemistry of chiral centers.

Regioselective synthesis focuses on controlling the position of functional groups on the quinoline ring. One powerful approach is the transition metal-catalyzed C-H functionalization, which enables the direct introduction of substituents at specific carbon-hydrogen bonds, thus avoiding the need for pre-functionalized starting materials. nih.gov For instance, palladium-catalyzed C2 arylation of quinoline-N-oxides has been achieved with good regioselectivity. nih.gov Another strategy involves the hetero-Diels-Alder reaction of in situ generated azadienes with terminal alkynes, which provides a metal-free pathway to C-3 functionalized quinolines with excellent chemo- and regioselectivity. iipseries.orggoogle.com Electrophile-driven 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols is another efficient method for the regioselective synthesis of highly substituted 3-iodoquinolines, which can be further functionalized through cross-coupling reactions. jptcp.comsigmaaldrich.com

Stereoselective synthesis aims to control the spatial arrangement of atoms, particularly at chiral centers. The asymmetric synthesis of tetrahydroquinoline derivatives has been achieved through an inverse electron demand Diels-Alder reaction using a chiral titanium(IV) complex as a Lewis acid catalyst. mdpi.com This method allows for the preparation of enantioenriched products. mdpi.com Furthermore, the kinetic resolution of axially chiral 5- or 8-substituted quinoline derivatives has been accomplished via asymmetric transfer hydrogenation, yielding two distinct axially chiral skeletons with high selectivity. google.com The development of chiral reagents derived from amino acids, such as L-valine, has also enabled the synthesis of quinoline-based chiral derivatizing agents for the separation of racemic compounds. nih.govgoogle.com These stereoselective approaches are instrumental in the synthesis of complex natural products and chiral ligands for asymmetric catalysis.

Synthesis of Key Intermediates and Advanced Precursors for this compound

The synthesis of this compound relies on the strategic preparation of key intermediates and advanced precursors. A common and efficient route to the core quinoline structure is the Gould-Jacobs reaction. This reaction typically involves the condensation of an aniline derivative with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization to form a 4-hydroxyquinoline intermediate.

In the context of this compound, a key starting material is a 6-methoxyaniline derivative. One important precursor is 2-amino-5-methoxybenzoic acid, which can be synthesized from 5-methoxy-2-nitrobenzoic acid via catalytic hydrogenation. atlantis-press.com This bifunctional molecule, containing both an amino group and a carboxylic acid, is a versatile building block in heterocyclic synthesis. chemicalbook.com

The Gould-Jacobs pathway to the target molecule would likely involve the reaction of a 6-methoxyaniline with diethyl 2-(ethoxymethylene)malonate to form an anilinomethylenemalonate intermediate. Subsequent intramolecular cyclization of this intermediate at high temperature would yield the corresponding 4-hydroxy-6-methoxyquinoline-3-carboxylate. Saponification of the ester group would then provide 4-hydroxy-6-methoxyquinoline-4-carboxylic acid.

The final step in the synthesis of the target compound involves the chlorination of the 4-hydroxyquinoline precursor. This transformation is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). mdpi.com This reaction effectively converts the hydroxyl group at the 4-position to a chloro group, yielding this compound. The synthesis of the analogous 4,7-dichloroquinoline from 7-chloro-4-hydroxy-3-quinolinecarboxylic acid using phosphorus oxychloride illustrates this well-established methodology.

An alternative precursor for the quinoline ring is 4-methoxyaniline, which can be used in reactions like the Combes synthesis or the Doebner-von Miller reaction to construct the quinoline core. google.com For example, 4-methoxyaniline can be reacted with methyl vinyl ketone in the presence of a catalyst to form 6-methoxy-4-methylquinoline. google.com While this specific example leads to a methyl-substituted quinoline, it demonstrates the utility of 4-methoxyaniline as a precursor for 6-methoxyquinoline (B18371) derivatives.

Chemical Reactivity, Mechanistic Investigations, and Derivatization of 2 Chloro 6 Methoxyquinoline 4 Carboxylic Acid

Reactivity of the Quinoline (B57606) Nitrogen and Electrophilic Substitution Reactions

The chemical behavior of 2-chloro-6-methoxyquinoline-4-carboxylic acid is dictated by the interplay of its constituent functional groups and the inherent electronic properties of the quinoline ring system. The quinoline nitrogen atom possesses a lone pair of electrons, rendering it basic and susceptible to protonation in acidic media to form a quinolinium salt. This basicity influences the molecule's solubility and its interaction with biological targets.

The quinoline ring itself is an aromatic system, but it is generally electron-deficient compared to benzene (B151609), due to the electron-withdrawing inductive effect of the nitrogen atom. This deactivation makes electrophilic aromatic substitution (EAS) reactions more challenging than on a simple benzene ring. masterorganicchemistry.com The reactivity of the two aromatic rings in the quinoline system is further modulated by the attached substituents.

The pyridine (B92270) ring (containing the nitrogen) is significantly deactivated towards electrophilic attack. The benzene ring, however, is influenced by three substituents:

6-methoxy group (-OCH₃): This is a powerful activating group that directs incoming electrophiles to the ortho and para positions (C-5 and C-7) through resonance donation of electrons.

2-chloro group (-Cl): This group is deactivating via its inductive effect but directs ortho and para.

4-carboxylic acid group (-COOH): This is a deactivating group, directing incoming electrophiles to the meta position.

Nucleophilic Substitution Reactions on the Chloro Substituent at C-2 and C-4 Positions

The positions C-2 and C-4 of the quinoline ring are electron-deficient, making them susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like chlorine. echemi.com This heightened reactivity is due to the ability of the electronegative quinoline nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. echemi.com In the case of this compound, the primary site for this reaction is the C-2 position.

A wide variety of nucleophiles can displace the C-2 chloro substituent, providing a versatile method for introducing new functional groups. Studies on analogous 2-chloroquinoline (B121035) systems have demonstrated successful substitutions with amines, thiols, and alkoxides. mdpi.comnih.gov For instance, reaction with primary or secondary amines yields 2-aminoquinoline (B145021) derivatives, while reaction with thiols or alkoxides produces 2-thioether or 2-ether quinoline compounds, respectively. The reactivity can be influenced by the nature of other substituents on the ring; for example, the presence of an activating group can sometimes facilitate the displacement. mdpi.com

Below is a table summarizing representative nucleophilic substitution reactions at the C-2 position.

NucleophileReagent ExampleProduct Class
AmineR-NH₂ (e.g., Aniline)2-Aminoquinoline derivative
ThiolR-SH (e.g., Thiophenol)2-(Thioether)quinoline derivative
AlkoxideR-O⁻ (e.g., Sodium Methoxide)2-Alkoxyquinoline derivative
HydrazineH₂N-NH₂2-Hydrazinoquinoline derivative
ThiomorpholineThiomorpholine2-Thiomorpholinoquinoline derivative nih.gov

Transformations of the Carboxylic Acid Functional Group: Esterification, Amidation, and Reduction

The carboxylic acid group at the C-4 position is a key handle for derivatization, allowing for the synthesis of esters, amides, and the reduction to a primary alcohol. khanacademy.org

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through several methods. The classic Fischer esterification involves reacting the acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, often pushed to completion by using the alcohol as a solvent or by removing the water byproduct. masterorganicchemistry.com Alternatively, esters can be formed under basic conditions by reacting the carboxylate salt with an alkyl halide, such as propargyl bromide in the presence of a base like K₂CO₃. mdpi.com

Amidation: Amides are typically synthesized by first activating the carboxylic acid. A common method is the conversion to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. khanacademy.org The resulting acid chloride reacts rapidly with a primary or secondary amine to form the corresponding amide. youtube.com Another widely used approach involves direct coupling of the carboxylic acid and an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), which facilitate the formation of the amide bond under milder conditions. khanacademy.orgthermofisher.com

Reduction: The carboxylic acid can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, though it is non-selective and will reduce other susceptible functional groups. libretexts.org Borane (BH₃), often used as a THF complex (BH₃·THF), is another common reagent that can selectively reduce carboxylic acids to alcohols in the presence of other functional groups like esters. libretexts.org The mechanism generally involves an initial nucleophilic acyl substitution by a hydride, followed by a second nucleophilic addition to the intermediate aldehyde. libretexts.org

The table below outlines these key transformations.

TransformationTypical ReagentsProduct Functional Group
EsterificationR-OH, H⁺ (Fischer) masterorganicchemistry.com or R-X, Base mdpi.comEster (-COOR)
Amidation1. SOCl₂ 2. R₂NH khanacademy.org or R₂NH, DCC/EDAC thermofisher.comAmide (-CONR₂)
ReductionLiAlH₄ or BH₃·THF libretexts.orgPrimary Alcohol (-CH₂OH)

Modification and Functionalization of the Methoxy (B1213986) Group at C-6

The methoxy group at the C-6 position is relatively stable but can be chemically modified, primarily through ether cleavage. This reaction converts the methyl ether into a hydroxyl group (a phenol), which can then serve as a point for further functionalization.

The most common method for aryl methyl ether cleavage is treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids. Boron tribromide (BBr₃) is a particularly effective and widely used reagent for this purpose, as the reaction can often be carried out under milder conditions compared to those requiring strong mineral acids.

Once the 6-hydroxyquinoline (B46185) derivative is formed, the phenolic hydroxyl group can be used in a variety of subsequent reactions. For example, it can be re-alkylated with different alkyl halides under basic conditions (Williamson ether synthesis) to introduce novel ether side chains, potentially modulating the compound's steric or electronic properties. It can also be converted into esters or other functional groups, further expanding the molecular diversity accessible from the parent compound.

Exploration of Novel Derivatization Pathways for Creating Molecular Diversity

The presence of three distinct and reactive functional handles (C-2 chloro, C-4 carboxylic acid, C-6 methoxy) on the this compound scaffold allows for the systematic exploration of novel derivatization pathways to generate libraries of structurally diverse molecules. By strategically combining the reactions described in the preceding sections, a multitude of analogues can be created.

A general strategy for diversification could involve a stepwise modification sequence. For example:

C-2 Modification: A nucleophilic substitution reaction at the C-2 position with a library of amines or thiols.

C-4 Modification: Transformation of the carboxylic acid of each C-2 modified product into a series of esters or amides.

C-6 Modification: Cleavage of the methoxy group on select derivatives, followed by re-alkylation with various alkyl halides to introduce new ether functionalities.

Furthermore, more advanced synthetic strategies can be employed. For instance, the derivatization of a related 2-chloroquinoline-3-carbaldehyde (B1585622) has been shown to undergo multicomponent reactions, such as the Ugi four-component reaction, to rapidly build molecular complexity. nih.gov Similar strategies could be adapted for this compound derivatives, where the amine products from C-2 substitution could participate in such reactions. The synthesis of a propargyl ester at C-4 and a propargyloxy group at C-2 (via its quinolone tautomer) demonstrates the potential for introducing functionalities capable of participating in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation to other molecules. mdpi.comresearchgate.net

The following table illustrates some potential pathways for creating molecular diversity.

Step 1: C-2 Substitution (Reagent)Step 2: C-4 Amidation (Reagent)Step 3: C-6 Cleavage/Alkylation (Reagent)Resulting Derivative Class
AnilineBenzylamine, EDACNot performed2-Anilino-4-(benzylcarbamoyl)-6-methoxyquinoline
ThiomorpholineNone (left as acid)1. BBr₃ 2. Ethyl iodide, K₂CO₃2-Thiomorpholino-6-ethoxyquinoline-4-carboxylic acid
HydrazineNot performedNot performed2-Hydrazino-6-methoxyquinoline-4-carboxylic acid
Sodium MethoxidePropylamine, DCC1. HBr2,6-Dimethoxy-N-propylquinoline-4-carboxamide

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This is achieved through a combination of kinetic experiments and advanced spectroscopic analysis.

Kinetic Studies: Kinetic analysis involves monitoring the rate of a reaction as a function of reactant concentrations, temperature, and catalyst loading. For instance, in the nucleophilic substitution at the C-2 position, kinetic studies can help determine the reaction order with respect to the quinoline substrate and the incoming nucleophile. This data helps to confirm the SNAr mechanism, which typically involves a bimolecular rate-determining step (the initial nucleophilic attack). By performing these experiments at different temperatures, key thermodynamic parameters like the activation energy (Ea) can be calculated, providing deeper insight into the reaction's energy profile.

Spectroscopic Studies: Spectroscopic methods are indispensable for structural confirmation and mechanistic elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR are routinely used to confirm the structures of starting materials and products. More advanced 2D-NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly powerful for unambiguously determining regiochemistry. For example, in a nucleophilic substitution reaction, NOESY can confirm that the substitution occurred at the intended C-2 position by showing spatial proximity between protons on the new substituent and protons on the quinoline ring (e.g., the H-3 proton). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for tracking the conversion of functional groups. For example, during the reduction of the carboxylic acid, the disappearance of the broad O-H stretch and the C=O stretch of the acid, and the appearance of a strong, broad O-H stretch for the resulting alcohol, can be monitored to determine reaction completion.

Mass Spectrometry (MS): MS provides accurate molecular weight information for products and intermediates, confirming that a desired transformation has occurred. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is critical for verifying the identity of novel compounds.

In-situ Spectroscopy: Techniques like ReactIR (in-situ FT-IR) allow for real-time monitoring of reactant and product concentrations within the reaction vessel without the need for sampling. This provides detailed kinetic data and can help identify transient intermediates that are not observable by conventional methods. science.gov

Through the combined application of these methods, a comprehensive understanding of the reactivity and mechanistic pathways of this compound and its derivatives can be achieved.

Theoretical and Computational Studies on 2 Chloro 6 Methoxyquinoline 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Chloro-6-methoxyquinoline-4-carboxylic acid. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and the electronic excitation properties of the molecule. ijastems.org

For quinoline (B57606) derivatives, the HOMO is typically distributed over the fused ring system, indicating that this is the primary site for electrophilic attack. The LUMO is also generally located across the aromatic rings. The presence of electron-withdrawing groups (like the chlorine atom and carboxylic acid) and electron-donating groups (like the methoxy (B1213986) group) significantly influences the energies of these orbitals. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to promote an electron from the HOMO to the LUMO. ijastems.org The evaluated HOMO and LUMO energies are indicative of charge transfer occurring within the molecule. ijastems.org

ParameterSignificanceTypical Calculated Value (for related quinolines)
HOMO Energy Electron-donating ability~ -6.0 to -7.0 eV
LUMO Energy Electron-accepting ability~ -1.5 to -2.5 eV
Energy Gap (ΔE) Chemical reactivity, stability~ 4.0 to 5.0 eV

Note: The values are illustrative based on DFT calculations for structurally similar quinoline derivatives and may vary depending on the computational method and basis set used.

Density Functional Theory (DFT) Applications for Molecular Geometry, Vibrational Spectra, and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of quinoline derivatives with high accuracy. iosrjournals.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry, vibrational frequencies, and conformational stability of the title compound. dergipark.org.trsemanticscholar.org

Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles. semanticscholar.org For this compound, the quinoline fused-ring system is expected to be largely planar. researchgate.net However, the carboxylic acid group may be twisted slightly out of the plane of the quinoline ring. An important structural feature is the potential for a strong intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of the quinoline ring, which would stabilize a planar conformation. mdpi.com

Vibrational Spectra: Theoretical vibrational frequencies can be calculated using DFT. These are often scaled to correct for anharmonicity and systematic errors in the calculations, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. iosrjournals.orgdergipark.org.tr The analysis of potential energy distribution (PED) helps in making unambiguous assignments for the vibrational modes. researchgate.net For the title compound, characteristic vibrational modes include the C=O stretching of the carboxylic acid, the O-H stretching, C-Cl stretching, and the aromatic C-H and C=C stretching modes of the quinoline ring. dergipark.org.trnih.gov

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Description
O-H Stretch 3400 - 3600Carboxylic acid hydroxyl group
C-H Stretch (Aromatic) 3000 - 3100Quinoline ring C-H bonds
C=O Stretch 1700 - 1750Carboxylic acid carbonyl group
C=C/C=N Stretch 1450 - 1650Aromatic ring stretching
C-O Stretch 1200 - 1300Methoxy group ether linkage
C-Cl Stretch 600 - 750Chloro substituent bond

Note: These are typical frequency ranges and the exact values depend on the specific molecular environment and computational details.

Conformational Analysis: DFT is used to explore the potential energy surface of the molecule to identify different stable conformers, particularly concerning the orientation of the carboxylic acid and methoxy groups. By calculating the relative energies of these conformers, the most stable, lowest-energy structure can be determined. researchgate.net

Molecular Dynamics (MD) Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations provide insights into how the molecule behaves in a biological or chemical environment, particularly regarding solvent effects and intermolecular interactions. researchgate.net

Solvent Effects: MD simulations can model the molecule in an explicit solvent environment (e.g., water), revealing how solvent molecules arrange around the solute and influence its conformation. A polar environment, for instance, can enhance the strength of intramolecular hydrogen bonds. mdpi.comnih.gov The stability of the molecule in water can be investigated by calculating radial distribution functions (RDF), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. researchgate.net

Intermolecular Interactions: In the solid state or in solution, molecules of this compound can interact with each other through various non-covalent forces. MD simulations, complemented by quantum chemistry methods like Symmetry-Adapted Perturbation Theory (SAPT), can characterize these interactions. mdpi.comnih.gov

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, allowing for the formation of dimeric structures or chains with neighboring molecules.

π–π Stacking: The planar quinoline ring system can engage in offset π–π stacking interactions, which are crucial for the crystal packing of the molecule. nih.govresearchgate.net

Other Interactions: Halogen bonding (involving the chlorine atom) and C–H···O interactions may also play a role in stabilizing the supramolecular architecture. mdpi.com

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental data and structural elucidation.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically within a DFT framework, is the standard for calculating ¹H and ¹³C NMR chemical shifts. dergipark.org.trresearchgate.net The calculated shifts are compared to a reference compound (like tetramethylsilane) to predict the NMR spectrum. These predictions are valuable for assigning peaks in the experimental spectra of novel or complex molecules. researchgate.net

IR Spectroscopy: As discussed in section 4.2, DFT calculations provide theoretical vibrational frequencies and intensities, which can be used to generate a simulated IR spectrum that closely matches experimental FT-IR data. dergipark.org.tr

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. researchgate.net This information is used to predict the absorption wavelengths (λmax) of the molecule's UV-Vis spectrum, corresponding to electronic transitions between molecular orbitals (e.g., π → π* transitions). researchgate.net The solvent environment can be included in these calculations to improve the accuracy of the predicted spectrum.

Spectroscopy TypeComputational MethodPredicted Parameters
NMR DFT/GIAO¹H and ¹³C chemical shifts (δ, ppm)
IR DFTVibrational frequencies (cm⁻¹) and intensities
UV-Vis TD-DFTAbsorption wavelengths (λmax, nm), oscillator strengths

Modeling of Reaction Pathways and Transition States for Synthetic Optimization

Computational chemistry offers a powerful platform for investigating the mechanisms of chemical reactions. By modeling the reaction pathways for the synthesis of this compound, it is possible to gain insights that can lead to synthetic optimization.

This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The activation energy barrier for a reaction step can be determined from the energy difference between the reactants and the transition state. A common synthetic route to similar quinoline-3-carbaldehydes involves the Vilsmeier-Haack reaction, starting from an N-arylacetamide. researchgate.net Subsequent oxidation would yield the carboxylic acid.

DFT calculations can be used to:

Elucidate Reaction Mechanisms: Map the entire energy profile of a proposed synthetic route.

Optimize Reaction Conditions: By understanding the mechanism, chemists can modify conditions (temperature, catalyst, solvent) to favor desired pathways and minimize side reactions.

Predict Regioselectivity and Stereoselectivity: In complex reactions, calculations can predict which isomers are more likely to form.

While specific modeling for this exact compound's synthesis is not widely published, the methodology is a standard application of computational chemistry in modern organic synthesis. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. nih.gov

For this compound and its analogues, a QSAR study would involve several steps:

Data Set Generation: A series of related quinoline derivatives with measured biological activity (e.g., inhibitory concentration against a specific enzyme) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule using computational methods. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Statistical methods, including machine learning algorithms, are used to build a regression model that links a subset of the most relevant descriptors to the observed activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Descriptor TypeExamplesSignificance
Electronic HOMO/LUMO energies, Dipole moment, Atomic chargesGovern electrostatic and orbital interactions with a biological target.
Steric Molecular Weight, Volume, Surface AreaRelate to the size and shape of the molecule and how it fits into a binding site.
Topological Connectivity indicesDescribe the branching and arrangement of atoms within the molecule.
Hydrophobic LogPQuantifies the molecule's lipophilicity, affecting membrane permeability and transport.

Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized quinoline derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Chloro 6 Methoxyquinoline 4 Carboxylic Acid and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For 2-Chloro-6-methoxyquinoline-4-carboxylic acid, ¹H and ¹³C NMR, supplemented by two-dimensional (2D) techniques, are used to confirm the substitution pattern and assign all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of the hydrogen atoms within the molecule. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region, often above 10 ppm. The aromatic protons on the quinoline (B57606) ring system exhibit chemical shifts and coupling patterns characteristic of their electronic environment. Protons on the benzene (B151609) portion of the quinoline ring (H-5, H-7, H-8) and the pyridine (B92270) portion (H-3, H-5) can be distinguished. The methoxy (B1213986) group protons appear as a distinct singlet, typically around 4.0 ppm. While specific experimental data for the title compound is not widely published, analysis of close analogs such as 2-chloro-6-methoxyquinoline-3-carboxylic acid reveals a methoxy singlet at 3.91 ppm tandfonline.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon of the carboxylic acid group (C-4) is expected to resonate in the 165–190 ppm range oregonstate.edu. The carbons of the quinoline ring appear in the aromatic region (approx. 110-150 ppm), with their specific shifts influenced by the electron-withdrawing chloro group and the electron-donating methoxy group. The carbon atom attached to the chlorine (C-2) would be shifted accordingly. The methoxy carbon provides a signal in the aliphatic region, typically around 55-60 ppm.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for unambiguous signal assignment.

COSY: A ¹H-¹H COSY spectrum would reveal coupling between adjacent protons, for instance, confirming the connectivity between H-7 and H-8 on the quinoline ring.

HSQC/HMQC: An HSQC or HMQC (Heteronuclear Multiple Quantum Correlation) spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the quinoline ring youtube.com.

HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum provides information about longer-range couplings (2-3 bonds), which is crucial for identifying quaternary carbons and piecing together the molecular structure. For example, correlations would be expected between the methoxy protons and the C-6 carbon, and between the H-5 proton and the C-4 carboxyl carbon youtube.comresearchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
COOH>10 (broad s)~168Acidic proton, downfield shift.
H-3~7.5 (s)~120Singlet due to no adjacent protons.
H-5~8.0 (d)~125Doublet, coupled to H-7 (meta, small J).
H-7~7.4 (dd)~123Doublet of doublets, coupled to H-5 and H-8.
H-8~7.8 (d)~130Doublet, coupled to H-7.
OCH₃~4.0 (s)~56Singlet, characteristic of methoxy group.
C-2-~150Affected by electronegative Cl and N.
C-4-~145Attached to the carboxylic acid group.
C-6-~158Attached to the electron-donating OCH₃ group.
C-4a-~138Quaternary carbon.
C-5a-~105Shielded by methoxy group.
C-8a-~148Quaternary carbon.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns under ionization.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion, confirming the elemental formula of this compound as C₁₁H₈ClNO₃. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺• and [M+2]⁺•) in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The expected molecular ion would therefore appear at m/z 237 and 239.

Fragmentation Pattern Analysis: Under electron ionization (EI), quinoline-4-carboxylic acids undergo characteristic fragmentation. The primary fragmentation pathways involve the loss of the carboxylic acid group.

Loss of COOH: A common fragmentation is the elimination of the carboxyl radical (•COOH), a loss of 45 mass units, leading to a significant fragment ion [M-COOH]⁺ at m/z 192/194 chempap.org.

Loss of CO₂: Decarboxylation, the loss of a neutral carbon dioxide molecule (CO₂), a loss of 44 mass units, can also occur, though it is often less prominent for aromatic carboxylic acids than the loss of the entire COOH group chempap.org.

Further Fragmentation: The resulting [M-COOH]⁺ ion can undergo further fragmentation, such as the loss of a methyl radical (•CH₃) from the methoxy group or the expulsion of carbon monoxide (CO). The quinoline ring itself can fragment by losing HCN (27 mass units) chempap.org.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z (³⁵Cl/³⁷Cl) Proposed Fragment Description
237/239[C₁₁H₈ClNO₃]⁺•Molecular Ion ([M]⁺•)
192/194[C₁₀H₇ClNO]⁺Loss of •COOH radical from M⁺•
208/210[C₁₀H₅ClNO₂]⁺Loss of •CHO from M⁺• (less common)
177/179[C₉H₄ClNO]⁺Loss of •CH₃ from [M-CO₂]⁺•

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within a molecule by measuring the vibrations of its constituent atoms.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from the carboxylic acid group.

O-H Stretch: A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer spectroscopyonline.com.

C=O Stretch: A strong, sharp band corresponding to the carbonyl (C=O) stretching vibration typically appears between 1700 and 1725 cm⁻¹ for aromatic carboxylic acids spectroscopyonline.com.

C-O Stretch and O-H Bend: Vibrations associated with the C-O stretch and O-H in-plane bend are coupled and give rise to bands in the 1400–1440 cm⁻¹ and 1210–1320 cm⁻¹ regions.

Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring system appear in the 1500–1650 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The symmetric vibrations of the quinoline ring system are often strong in the Raman spectrum researchgate.netrsc.org. The C=C and C=N ring stretching modes are prominent. Due to fluorescence, which is common with conjugated systems like quinolines, obtaining a clear Raman spectrum can sometimes be challenging iosrjournals.org.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Description
O-H stretch2500–3300 (broad)IRCarboxylic acid dimer H-bonding
C-H stretch (aromatic)3000–3100IR, RamanQuinoline ring C-H bonds
C-H stretch (methoxy)2850–2960IR, RamanMethyl group C-H bonds
C=O stretch1700–1725IRCarboxylic acid carbonyl
C=C / C=N stretch1500–1650IR, RamanQuinoline ring vibrations
C-O stretch / O-H bend1210–1320IRCoupled carboxylic acid modes
C-Cl stretch700–850IRChloro-substituent vibration

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. For this compound, the spectrum is dominated by the highly conjugated quinoline ring system.

The electronic spectrum is expected to show multiple absorption bands corresponding to π → π* transitions, which are characteristic of aromatic and heteroaromatic systems nih.gov. Quinoline itself displays distinct absorption bands, and the substituents on the ring modify the positions (λₘₐₓ) and intensities (ε) of these bands.

The methoxy group (-OCH₃) acts as an auxochrome, an electron-donating group that typically causes a bathochromic (red) shift to longer wavelengths and increases the absorption intensity.

The chloro group (-Cl) also acts as an auxochrome and can contribute to a red shift.

Table 4: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λₘₐₓ (nm) Molecular Origin
π → π~230-250High-energy transition within the benzene portion of the ring.
π → π~280-300Transition involving the entire conjugated quinoline system.
π → π*~320-340Lower-energy transition, often sensitive to substitution.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While a specific crystal structure for this compound is not available in the public domain, analysis of closely related quinoline-4-carboxylic acid structures allows for a detailed prediction of its solid-state characteristics researchgate.netnih.gov.

Molecular Structure: The quinoline ring system is expected to be largely planar. The carboxylic acid group, however, is likely to be twisted out of the plane of the quinoline ring. In the crystal structure of quinoline-4-carboxylic acid, this dihedral angle is 45.9° nih.gov, and in 2-(4-Methylphenyl)quinoline-4-carboxylic acid, it is 45.05° researchgate.net. A similar significant twist is anticipated for the title compound to minimize steric hindrance.

Crystal Packing and Intermolecular Interactions: The crystal packing will be dominated by hydrogen bonding involving the carboxylic acid group. Carboxylic acids commonly form centrosymmetric dimers in the solid state via strong O-H···O hydrogen bonds between two molecules. However, in many quinoline-4-carboxylic acid structures, a different motif is observed where the carboxylic acid proton forms a strong O-H···N hydrogen bond with the nitrogen atom of an adjacent quinoline molecule researchgate.netnih.gov. This interaction typically leads to the formation of infinite chains or ribbons propagating through the crystal lattice. Additional, weaker interactions such as C-H···O bonds and potential π-π stacking between the planar quinoline rings of adjacent chains would further stabilize the crystal structure.

Table 5: Predicted Solid-State Structural Parameters for this compound

Parameter Predicted Value / Feature Basis of Prediction
Molecular GeometryLargely planar quinoline ringInherent aromaticity
Carboxyl Group OrientationDihedral angle of ~45° to the quinoline planeSteric hindrance; data from analogs researchgate.netnih.gov
Primary Intermolecular InteractionO-H···N hydrogen bondingPrecedent in quinoline-4-carboxylic acid crystals nih.gov
Supramolecular MotifFormation of infinite chainsResult of head-to-tail O-H···N bonding
Secondary InteractionsC-H···O bonds, π-π stackingCommon stabilizing forces in aromatic crystals

Emerging Research Applications of 2 Chloro 6 Methoxyquinoline 4 Carboxylic Acid Beyond Traditional Bio Oriented Studies

Application in Material Science: Optoelectronic, Polymer, and Sensor Development

The quinoline (B57606) scaffold, a key feature of 2-Chloro-6-methoxyquinoline-4-carboxylic acid, is recognized for its valuable photophysical properties. Quinoline-containing compounds often exhibit fluorescence and can form highly fluorescent complexes with various metal ions. nanobioletters.com These characteristics make them attractive building blocks for developing advanced materials with specific optoelectronic functions.

Derivatives of quinoline are being investigated for their potential in creating organic light-emitting diodes (OLEDs), where their ability to form stable, luminescent metal complexes is advantageous. The rigid, aromatic structure of the quinoline ring contributes to good thermal stability and charge-transporting properties, which are crucial for the performance of optoelectronic devices. The specific substituents on the quinoline ring, such as the chloro and methoxy (B1213986) groups in this compound, can be modified to fine-tune the emission color and efficiency of these materials.

In polymer science, quinoline derivatives can be incorporated into polymer backbones or used as functional pendants. This can impart desirable properties to the polymers, such as fluorescence, metal-ion sensitivity, and enhanced thermal stability. For instance, polymers functionalized with quinoline-based ligands can act as macromolecular sensors for detecting specific metal ions in environmental or industrial samples.

The development of chemical sensors is a significant area of application. The quinoline moiety is a popular component in the design of fluorescent chemosensors due to its biocompatibility and unique photophysical characteristics. nanobioletters.com These sensors can be designed for high sensitivity and selectivity towards specific analytes.

Table 1: Potential Material Science Applications of Quinoline Derivatives

Application Area Relevant Properties of Quinoline Scaffold Potential Role of this compound
Optoelectronics (OLEDs) Luminescence, charge transport, thermal stability As a ligand in emissive metal complexes or a building block for charge-transporting materials.
Functional Polymers Fluorescence, metal-binding capability Monomer for creating fluorescent or metal-sensing polymers.

| Chemical Sensors | Forms fluorescent complexes with metal ions | Core structure for developing selective and sensitive fluorescent sensors. nanobioletters.com |

Role in Catalysis: Ligand Design and Coordination Chemistry

The structure of this compound, featuring a nitrogen atom within the heterocyclic ring and a carboxylic acid group, makes it an excellent candidate for a bidentate chelating agent in coordination chemistry. The nitrogen and the carboxylate oxygen can coordinate with a central metal ion, forming a stable chelate ring. youtube.com This ability to form well-defined coordination complexes is fundamental to its potential role in catalysis.

In the field of catalysis, ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts. By carefully designing the ligand structure, one can influence the electronic and steric environment around the metal center, thereby controlling the catalytic process. The substituents on the quinoline ring of this compound (the chloro and methoxy groups) can be systematically varied to tune the properties of the resulting metal complexes for specific catalytic applications.

For example, metallaphotoredox catalysis has emerged as a powerful tool for organic synthesis, often utilizing first-row transition metals like nickel and copper. nih.gov Carboxylic acids can act as adaptive functional groups in these catalytic systems. nih.gov A quinoline carboxylic acid derivative could serve as a ligand that not only coordinates to the metal but also participates in the catalytic cycle, potentially enabling new types of chemical transformations. The ability of the quinoline ring system to engage in π-stacking interactions can also contribute to the stability and organization of catalytic assemblies.

Chemosensor and Fluorescent Probe Development Based on Quinoline Scaffolds

The development of fluorescent chemosensors for the detection of metal ions is a thriving area of research, with significant applications in environmental monitoring, chemical biology, and diagnostics. nanobioletters.com Quinoline derivatives are among the most fascinating and versatile building blocks for these sensors due to their strong photochemical stability and biocompatibility. nanobioletters.com While many quinoline compounds have weak intrinsic fluorescence, their coordination with metal ions can lead to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.net

Researchers have developed a wide array of quinoline-based fluorescent probes for the selective detection of various metal ions, including Zn²⁺, Cd²⁺, and Cu²⁺. nanobioletters.comresearchgate.netrsc.org The design of these probes often involves attaching a specific metal ion receptor to the quinoline fluorophore. The carboxylic acid group in this compound can act as part of this receptor site.

The general mechanism involves the binding of the target metal ion to the sensor molecule, which alters the electronic properties of the quinoline fluorophore, resulting in a change in its fluorescence intensity or wavelength. researchgate.net This change can be measured to quantify the concentration of the metal ion. The high sensitivity of these probes allows for the detection of metal ions at very low concentrations. acs.org For example, a quinoline-based optical chemosensor was developed for Zn²⁺ with a detection limit of 89.3 nM. nanobioletters.com

Table 2: Examples of Metal Ions Detected by Quinoline-Based Fluorescent Probes

Target Ion Principle of Detection Reference
Zinc (Zn²⁺) Chelation-Enhanced Fluorescence (CHEF) nanobioletters.comacs.org
Cadmium (Cd²⁺) Photoinduced Electron Transfer (PET) and CHEF researchgate.net

| Copper (Cu²⁺) | Fluorescence enhancement and bathochromic shift | rsc.org |

These probes offer several advantages, including high sensitivity, selectivity, and the potential for real-time analysis. researchgate.net

Applications in Analytical Chemistry: Extraction and Detection Reagents

The ability of this compound and related compounds to form stable complexes with metal ions is also highly valuable in analytical chemistry for the separation and preconcentration of trace metals. As a chelating agent, it can be used as an extraction reagent in liquid-liquid extraction or solid-phase extraction methods.

In a typical liquid-liquid extraction scenario, a solution containing the metal ions is brought into contact with an immiscible organic solvent containing the quinoline carboxylic acid derivative. The compound selectively forms a neutral, lipophilic complex with the target metal ion, which is then extracted into the organic phase. This process effectively separates the metal ion from the aqueous matrix and can also concentrate it, allowing for more accurate determination by analytical techniques such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

Furthermore, the formation of colored or fluorescent complexes can be exploited for the development of colorimetric or fluorometric methods for metal ion detection. nanobioletters.com These methods are often simple, rapid, and cost-effective, making them suitable for on-site analysis. The selectivity of the reagent for different metal ions can be tuned by adjusting the pH of the solution and by modifying the structure of the quinoline ligand.

Future Research Directions and Challenges in 2 Chloro 6 Methoxyquinoline 4 Carboxylic Acid Research

Development of Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of quinoline (B57606) scaffolds, such as the Pfitzinger, Doebner–von Miller, and Friedländer reactions, often involves harsh conditions, toxic reagents, and low atom economy, generating significant waste. mdpi.comnih.govresearchgate.net Future research must prioritize the development of green and sustainable synthetic routes. This involves exploring methodologies like multicomponent reactions (MCRs), which construct complex molecules in a single step, and transition-metal-free catalytic systems that reduce reliance on expensive and toxic heavy metals. mdpi.commdpi.com

Key areas of focus should include:

One-Pot Syntheses: Designing cascade reactions that minimize intermediate purification steps, saving time, solvents, and resources. mdpi.comrsc.org

Green Catalysis: Utilizing recyclable catalysts, ionic liquids, or solvent-free conditions to reduce environmental impact. rsc.orgresearchgate.net

Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reactions and improve yields under milder conditions. researchgate.netrsc.org

C-H Activation: Developing direct C-H functionalization techniques to build the quinoline core, which represents a highly atom-economical approach by avoiding pre-functionalized starting materials. organic-chemistry.org

Table 1. Comparison of Synthetic Strategies for Quinoline Cores
StrategyTraditional Approach (e.g., Pfitzinger, Doebner)Sustainable/Atom-Economical Approach
Starting Materials Often requires pre-functionalized anilines and carbonyl compounds.Utilizes simpler, readily available precursors; C-H activation strategies use unactivated hydrocarbons. organic-chemistry.org
Reaction Steps Often multi-step with isolation of intermediates.One-pot multicomponent reactions (MCRs) are preferred. mdpi.com
Catalysts Often uses stoichiometric amounts of strong acids or bases.Catalytic amounts of reusable or metal-free catalysts (e.g., iodine, ionic liquids). mdpi.comrsc.org
Byproducts/Waste Generates significant stoichiometric waste.High atom economy with minimal byproducts (e.g., water). rsc.orgrsc.org
Reaction Conditions High temperatures, harsh acidic or basic conditions.Milder conditions, often at room temperature or with alternative energy sources like microwaves. researchgate.net

Expanding the Scope of Chemical Transformations for Enhanced Molecular Diversity and Complexity

The 2-chloro-6-methoxyquinoline-4-carboxylic acid scaffold possesses multiple reactive sites amenable to chemical modification. Future work should focus on systematically exploring these sites to generate large libraries of derivatives with diverse functionalities. The chlorine atom at the C2 position is a key handle for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkyl, and amino groups. acs.org The carboxylic acid at C4 can be converted into esters, amides, or other functional groups, further expanding molecular diversity. acs.orgmdpi.com

Table 2. Potential Chemical Transformations for Derivative Synthesis
Reactive SiteReaction TypePotential Reagents/ConditionsResulting Functional Group
C2-Chloro Group Nucleophilic Aromatic SubstitutionAmines, Alcohols, ThiolsAmino, Alkoxy, Thioether derivatives
Suzuki Cross-CouplingBoronic acids, Pd catalystAryl or Heteroaryl derivatives
C4-Carboxylic Acid Amide CouplingAmines, Coupling agents (EDC, HOBt)Amide derivatives acs.org
EsterificationAlcohols, Acid catalystEster derivatives mdpi.com
Quinoline Ring Electrophilic Aromatic SubstitutionNitrating or Halogenating agentsNitro or Halo derivatives on the benzene (B151609) ring

Integration of Advanced Computational Methods for Rational Design and Mechanism Prediction

Computational chemistry is an indispensable tool for accelerating the drug discovery process and understanding complex chemical phenomena. grnjournal.usgrnjournal.us For this compound, computational methods can be leveraged for several purposes. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the rational design of new derivatives with enhanced biological activity and selectivity. openmedicinalchemistryjournal.comemanresearch.orggoogle.com These in silico techniques allow for the screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and saving considerable time and resources. openmedicinalchemistryjournal.com

Furthermore, quantum mechanical methods like Density Functional Theory (DFT) can be employed to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and understand the electronic properties of the molecule. grnjournal.usmdpi.com This knowledge is crucial for optimizing reaction conditions and predicting the outcomes of new chemical transformations.

Table 3. Applications of Computational Methods in Quinoline Research
Computational MethodApplicationObjective
Molecular Docking Structure-Based Drug Design (SBDD)Predicting binding modes and affinities of derivatives to biological targets (e.g., enzymes, receptors). emanresearch.org
QSAR Ligand-Based Drug Design (LBDD)Establishing a mathematical relationship between chemical structure and biological activity to guide lead optimization. emanresearch.org
Density Functional Theory (DFT) Mechanism PredictionCalculating reaction energy profiles, identifying transition states, and understanding electronic structure to optimize synthetic routes. grnjournal.us
Molecular Dynamics (MD) Binding Stability AnalysisSimulating the dynamic behavior of a ligand-protein complex over time to assess the stability of the interaction. emanresearch.org
Virtual Screening Lead DiscoveryComputationally screening large compound libraries to identify potential "hits" for a specific biological target. openmedicinalchemistryjournal.com

Unveiling New Biological Mechanisms and Targets Through Interdisciplinary Research

Quinoline-4-carboxylic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, antimalarial, and antitumor properties. nih.govacs.orgresearchgate.net However, for many of these compounds, the precise molecular mechanisms of action and biological targets remain unknown. A significant future direction is to move beyond phenotypic screening and engage in deep, interdisciplinary research to deconstruct their biological pathways.

Collaboration between synthetic chemists, biochemists, and molecular biologists is essential. Techniques such as chemical proteomics, thermal shift assays, and genetic screening can be used to identify the direct protein targets of novel derivatives. Understanding these targets will not only reveal new biology but also enable more rational, target-based drug design efforts. Investigating effects on cellular morphology, permeability, and specific signaling pathways can provide further mechanistic insights. nih.gov

Table 4. Interdisciplinary Approaches to Unveil Biological Mechanisms
DisciplineTechnique/ApproachGoal
Synthetic Chemistry Design and synthesis of molecular probes (e.g., biotinylated or fluorescently-tagged derivatives).Facilitate target identification and cellular imaging studies.
Biochemistry/Proteomics Affinity purification-mass spectrometry (AP-MS), Thermal Proteome Profiling (TPP).Identify direct protein binding partners of the compound from cell lysates.
Molecular/Cell Biology CRISPR/Cas9 screening, RNA sequencing (RNA-Seq), high-content imaging.Identify genes that confer sensitivity/resistance and analyze global changes in gene expression and cell morphology upon treatment.
Pharmacology Enzyme inhibition assays, receptor binding studies.Validate and characterize the interaction between the compound and its identified biological target.

Addressing Challenges in Scalability and Process Optimization for Academic Synthesis

While novel synthetic methods are often developed on a milligram scale in academic laboratories, a significant challenge lies in their scalability. Reactions that are efficient on a small scale may face unforeseen problems such as poor heat transfer, mixing issues, or difficult purifications when scaled up to the gram level or beyond. acs.org Future research should include a focus on developing robust and scalable protocols.

This involves:

Process Parameter Optimization: Systematically studying the effects of concentration, temperature, catalyst loading, and reaction time to find conditions that are both high-yielding and reproducible on a larger scale.

Purification Strategies: Moving away from chromatography-heavy purifications towards methods more suitable for large quantities, such as crystallization or extraction.

Reagent Selection: Choosing reagents that are not only effective but also cost-efficient, stable, and safe to handle in larger amounts.

Addressing these scalability challenges is crucial for making this compound and its derivatives more accessible to the broader research community for extensive biological evaluation and further development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-6-methoxyquinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via heterocyclization of substituted anthranilate derivatives. For example, acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by base-catalyzed cyclization . Optimization of continuous flow reactors improves scalability and reduces side reactions .
  • Critical Parameters : Temperature (reflux vs. room temperature), choice of base (NaOCH₃ vs. KOtBu), and solvent polarity (dioxane vs. THF) significantly affect reaction efficiency. Hydrolysis of ester intermediates to carboxylic acids (e.g., using 6M HCl under reflux) yields >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy at δ 3.8–4.0 ppm, carboxylic acid at δ 12–13 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 253.03) .
  • X-ray Crystallography : Resolves positional isomerism (e.g., distinguishing chloro vs. methoxy group orientations) .

Q. How does the reactivity of the chloro group differ from the methoxy group in nucleophilic substitution reactions?

  • Experimental Design :

  • Chloro Group : Undergoes SNAr (nucleophilic aromatic substitution) with amines (e.g., morpholine) in DMF at 80°C .
  • Methoxy Group : Requires harsher conditions (e.g., BBr₃ in CH₂Cl₂ at −78°C) for demethylation to hydroxyl derivatives .
    • Competing Pathways : Steric hindrance from the methoxy group slows chloro substitution in ortho positions .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodology :

  • Docking Studies : Simulate binding to target enzymes (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for anticancer activity .
    • Validation : Compare predicted vs. experimental IC₅₀ values in E. coli or HeLa cell assays .

Q. What strategies resolve contradictions in reported reaction yields for chloro-quinoline carboxylate synthesis?

  • Case Study :

  • Discrepancy : Yields vary from 70% to 90% for ester hydrolysis vs. 50–60% for direct cyclization .
  • Root Cause Analysis : Impurities in starting materials (e.g., anthranilate derivatives) or incomplete hydrolysis due to insufficient HCl concentration .
    • Resolution : Use HPLC-MS to track intermediates and optimize stoichiometry .

Q. How do solvent effects influence the regioselectivity of functional group modifications?

  • Experimental Insights :

  • Polar Aprotic Solvents (DMF, DMSO): Favor SNAr at the chloro position due to stabilization of transition states .
  • Protic Solvents (EtOH, H₂O): Promote hydrolysis of ester groups over substitution .
    • Data Table :
SolventReaction TypeYield (%)Selectivity (Cl vs. OMe)
DMFSNAr859:1
EtOHHydrolysis92N/A

Data Contradiction Analysis

Q. Why do different studies report conflicting biological activities for structurally similar quinoline derivatives?

  • Key Factors :

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HepG2) or bacterial strains .
  • Purity Thresholds : Impurities >5% (e.g., unreacted starting materials) skew IC₅₀ values .
    • Mitigation : Standardize bioassays using >95% pure compounds (verified by HPLC) and include positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Stepwise Recommendations :

Purification : Use column chromatography (silica gel, CHCl₃:MeOH 10:1) to isolate intermediates .

Quality Control : Validate final product purity via melting point (mp 210–212°C) and elemental analysis (C: 52.1%, H: 3.5%) .

Scale-Up : Employ flow chemistry for >10 g batches to minimize exothermic side reactions .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methoxyquinoline-4-carboxylic acid
Reactant of Route 2
2-Chloro-6-methoxyquinoline-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.